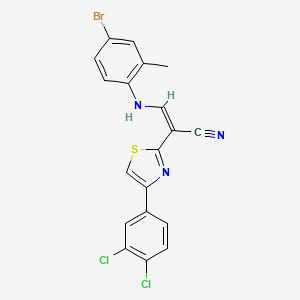

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Descripción

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a structurally complex thiazole derivative characterized by a central acrylonitrile scaffold linked to a 4-(3,4-dichlorophenyl)thiazol-2-yl group and a substituted aniline moiety (4-bromo-2-methylphenyl). The Z-configuration of the acrylonitrile double bond is critical for its stereochemical stability and intermolecular interactions.

Propiedades

IUPAC Name |

(Z)-3-(4-bromo-2-methylanilino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrCl2N3S/c1-11-6-14(20)3-5-17(11)24-9-13(8-23)19-25-18(10-26-19)12-2-4-15(21)16(22)7-12/h2-7,9-10,24H,1H3/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKFAQKOJOYMIH-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrCl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Chemical Structure and Properties

The compound features a thiazole ring, an acrylonitrile moiety, and a bromo-substituted phenyl group. The structural formula can be represented as follows:

Key Functional Groups

- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Acrylonitrile Moiety : Contributes to the compound's reactivity and potential as an electrophile.

- Bromo and Dichloro Substituents : These halogen groups can enhance biological activity by increasing lipophilicity and altering electronic properties.

Anticancer Properties

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer activity. The presence of electron-withdrawing groups such as bromo and chloro enhances this activity. For instance, compounds structurally similar to our target compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. They may interfere with critical signaling pathways involved in cell proliferation and survival, such as the Bcl-2 family proteins .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Studies have reported that thiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL .

Case Study: In Vitro Evaluation

In vitro assays have shown that derivatives similar to our compound effectively inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the phenyl and thiazole moieties can significantly influence biological activity. For example:

- Bromo Substitution : Enhances lipophilicity and may improve cellular uptake.

- Chloro Substitution : Often correlates with increased potency against cancer cell lines due to electronic effects that stabilize reactive intermediates during metabolic processes .

| Compound | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Structure A | 1.61 ± 1.92 | Anticancer |

| Compound B | Structure B | 0.22 | Antimicrobial |

| Compound C | Structure C | 1.98 ± 1.22 | Anticancer |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of acrylonitrile-linked thiazoles with variable aryl substituents. Below is a detailed comparison with key analogs reported in recent literature:

Table 1: Structural and Functional Comparison

*Calculated based on analogous structures in .

Key Findings :

However, the nitro group in may improve π-stacking in crystal lattices due to planar geometry . The 4-bromo-2-methylphenyl amino group offers greater steric bulk than the 3-chloro-2-methylphenyl analog in , which could influence binding pocket accessibility in biological targets.

The bromo and dichloro substituents may enhance cytotoxicity compared to the dimethylamino variant in , which showed moderate activity.

Synthesis and Crystallography :

- The target compound likely requires DMF or DMA solvents and piperidine catalysis for acrylonitrile formation, as seen in . Crystallization behavior may resemble the isostructural derivatives in , which exhibit triclinic symmetry and planar molecular conformations except for perpendicular fluorophenyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.